molecular formula C15H24ClN3O3 B2582689 Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride CAS No. 2140316-74-9

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride

Cat. No.: B2582689
CAS No.: 2140316-74-9
M. Wt: 329.83
InChI Key: ILTUXNGLBPTQQX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl N-[4-(3-aminopropylamino)-4-oxobutyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.ClH/c16-9-5-11-17-14(19)8-4-10-18-15(20)21-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12,16H2,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPVKDHFOYFXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine, followed by the addition of propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of benzyl carbamates, including Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride, exhibit promising activity against viral infections. Specifically, compounds in this class have been investigated as non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are crucial for the treatment of HIV. These compounds work by inhibiting the reverse transcriptase enzyme, thereby preventing viral replication .

Cancer Research
this compound has also been explored for its potential anti-cancer properties. Studies have shown that certain benzyl carbamate derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This suggests a role for these compounds in developing novel chemotherapeutic agents .

Agricultural Applications

Fungicidal Activity
The compound exhibits fungicidal properties, making it a candidate for agricultural applications, particularly as a pesticide to combat fungal pathogens affecting crops. Its structure allows it to interfere with the metabolic processes of fungi, thus preventing their growth and spread .

Biochemical Research

Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its ability to act as a substrate or inhibitor can help elucidate mechanisms of action for various enzymes involved in metabolic pathways. This is particularly relevant in studies focused on drug metabolism and pharmacokinetics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzyl carbamates is critical for optimizing their efficacy and safety profiles. Researchers utilize computational modeling and docking studies to predict how modifications to the benzyl group or the carbamate moiety affect biological activity. This approach aids in designing more potent derivatives with fewer side effects .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism of Action
Medicinal ChemistryAntiviral (NNRTI for HIV treatment)Inhibits reverse transcriptase
Cancer treatmentInduces apoptosis via signaling pathway modulation
Agricultural ApplicationsFungicideDisrupts fungal metabolic processes
Biochemical ResearchEnzyme inhibition studiesActs as substrate/inhibitor in metabolic pathways
Structure-Activity RelationshipSAR studiesComputational modeling to optimize derivatives

Case Studies

  • Antiviral Activity Against HIV
    A study published in Molecules demonstrated that certain benzyl carbamate derivatives showed significant inhibitory effects against HIV reverse transcriptase, suggesting their potential as therapeutic agents .
  • Fungicidal Efficacy
    Research on propamocarb hydrochloride highlighted its effectiveness against Oomycete species, indicating that similar structures could be utilized to develop effective fungicides based on benzyl carbamate frameworks .
  • Cancer Cell Apoptosis Induction
    In vitro studies have shown that specific derivatives of this compound can trigger apoptosis in various cancer cell lines, paving the way for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. In biological systems, it may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride
  • CAS Number : 2140316-74-9
  • Molecular Formula : C₁₅H₂₄ClN₃O₃
  • Molecular Weight : 329.82 g/mol
  • Structural Features: Contains a benzyl carbamate group, a central propyl chain with a carbamoyl linkage, and a terminal aminopropyl group protonated as a hydrochloride salt. Key properties include 4 hydrogen bond donors, 4 hydrogen bond acceptors, and a polar surface area of 93.4 Ų .

Physicochemical Properties :

  • Purity : Typically ≥95% (industrial grade) .

Comparison with Similar Compounds

The compound belongs to a class of benzyl carbamates with functionalized alkylamine chains. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs

Compound Name CAS Number Molecular Formula Key Differences Applications/Notes
Benzyl (3-bromopropyl)carbamate 72080-83-2 C₁₁H₁₄BrNO₂ Bromine substituent instead of aminopropyl; lower polarity (no NH₂ group) Intermediate in alkylation reactions; less reactive toward nucleophiles .
Benzyl (2-aminoethyl)carbamate hydrochloride 46460-73-5 C₁₀H₁₅ClN₂O₂ Shorter chain (ethyl vs. propyl); higher solubility in polar solvents . Used in peptide synthesis; lower steric hindrance .
Benzyl (3-aminopropyl)carbamate 277328-34-4 C₁₁H₁₆N₂O₂ Lacks the carbamoylpropyl linker and hydrochloride salt; higher basicity . Precursor for dendrimer synthesis; requires protonation for ionic interactions .
tert-Butyl (3-aminopropyl)carbamate hydrochloride 442514-22-9 C₈H₁₉ClN₂O₂ tert-butyl protecting group instead of benzyl; enhanced stability in acidic media . Common in solid-phase peptide synthesis (SPPS) .

Functional Analogs

Compound Name CAS Number Similarity Score Key Functional Differences
Alfuzosin Hydrochloride Impurities (Deacylated) N/A N/A Contains quinazoline core instead of benzyl carbamate; targets α₁-adrenoreceptors .
Mibefradil Hydrochloride Intermediate 116666-61-6 0.85 Benzyl carbamate with methyl-carbamoylpropyl group; Ca²⁺ channel blocker .
Reproterol Intermediate 24890-70-8 0.82 Theophylline derivative with benzylaminopropyl chain; bronchodilator .

Research Findings and Key Distinctions

  • Reactivity: The hydrochloride salt in the target compound enhances water solubility compared to non-ionic analogs like Benzyl (3-aminopropyl)carbamate (CAS 277328-34-4) .
  • Synthetic Utility : The carbamoylpropyl linker provides flexibility for conjugation, distinguishing it from rigid analogs like Alfuzosin derivatives .
  • Biological Activity : Unlike Mibefradil intermediates (CAS 116666-61-6), the target compound lacks a tetralol ring, reducing cardiovascular activity .

Biological Activity

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride (CAS Number: 2140316-74-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24ClN3O3C_{15}H_{24}ClN_{3}O_{3}, with a molecular weight of approximately 329.83 g/mol. The compound features a carbamate functional group, which is significant in its biological interactions.

Research indicates that compounds with carbamate moieties often exhibit inhibitory effects on various enzymes, particularly cholinesterases. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, affecting neurological pathways. For instance, studies on related carbamate compounds have shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and cognitive functions .

Biological Activity

1. Enzyme Inhibition:

  • Acetylcholinesterase Inhibition: this compound is hypothesized to function similarly to other carbamates that inhibit AChE. This inhibition can lead to enhanced cholinergic signaling, which may be beneficial in treating conditions like Alzheimer’s disease.
  • Selectivity: Some studies have indicated that certain derivatives exhibit selectivity for BChE over AChE, which could minimize side effects associated with excessive cholinergic activity .

2. Cytotoxic Effects:

  • Preliminary studies suggest that derivatives of carbamate compounds may exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents. The mechanism often involves inducing apoptosis through various pathways, including cell cycle arrest .

3. Neuroprotective Effects:

  • The neuroprotective potential of similar compounds has been explored, with findings suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Inhibition Studies Compounds similar to this compound showed IC50 values ranging from 1.60 µM to 311 µM for AChE and BChE inhibition, indicating moderate potency .
Cytotoxicity Assays Several derivatives demonstrated cytotoxic effects on HepG2 cells with selectivity indexes suggesting a favorable therapeutic window for further development .
Neuroprotective Mechanisms Research indicated that carbamate derivatives could reduce neuronal cell death under oxidative stress conditions, highlighting their potential as neuroprotective agents .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride, and how are they experimentally determined?

  • Answer : The compound has a molecular formula of C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol . Structural confirmation involves:

  • NMR spectroscopy (¹H/¹³C) to verify backbone connectivity and functional groups.
  • Mass spectrometry (MS) for molecular ion detection (e.g., ESI-MS).
  • Smiles Code : O=C(NCCCN)OCC1=CC=CC=C1.Cl aids in computational modeling .
  • Melting point analysis (185–189°C) for purity assessment .

Q. What synthetic strategies are recommended for preparing this compound, and what protective groups are typically employed?

  • Answer : Synthesis involves carbamate protection of amines. A common approach is:

  • React 1,3-propanediamine with benzyl chloroformate to install the benzyl carbamate group, followed by HCl salt formation.
  • Boc (tert-butoxycarbonyl) analogs (e.g., tert-butyl (3-aminopropyl)carbamate) are structurally similar and highlight the use of acid-labile protective groups .
  • Purification via column chromatography or recrystallization ensures ≥98% purity .

Q. How should researchers handle and store this compound to maintain stability?

  • Answer :

  • Storage : Keep at room temperature in a sealed, dry container to prevent hydrolysis of the carbamate group .
  • Handling : Use gloves and lab coats to avoid skin exposure. For airborne particulates, employ P95 respirators (NIOSH standard) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Answer : Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
  • Temperature control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-substitution) .
  • Stoichiometry : Use a 1.2–1.5 molar excess of benzyl chloroformate to drive the reaction .
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .

Q. What analytical methods resolve contradictions in purity or structural data?

  • Answer :

  • HPLC-DAD/UV : Quantify impurities using a C18 column (acetonitrile/water gradient).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or salt form .
  • Elemental analysis : Verify Cl⁻ content in the hydrochloride salt .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Answer :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .
  • pH-dependent hydrolysis : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy .
  • Note: Existing data gaps (e.g., log Pow, decomposition products) necessitate empirical testing .

Methodological Challenges and Solutions

Q. What strategies enable selective functionalization of the aminopropyl group?

  • Answer :

  • Protection/deprotection : Use orthogonal groups (e.g., Fmoc for primary amines) to modify the secondary amine .
  • Cross-coupling reactions : Introduce aryl/alkyl groups via Buchwald-Hartwig amination or reductive amination .

Q. How can researchers validate biological activity while addressing limited toxicity data?

  • Answer :

  • In vitro assays : Screen for cytotoxicity (MTT assay) and receptor binding (SPR or fluorescence polarization).
  • Acute toxicity testing : Follow OECD guidelines using rodent models, given the lack of existing toxicological data .

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